molecular formula C25H22N6O B404525 JNJ-9350

JNJ-9350

Cat. No.: B404525
M. Wt: 422.5 g/mol
InChI Key: RIGHCDSORZCRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-9350 is a chemical compound known for its potent inhibitory effects on spermine oxidase (SMOX). Spermine oxidase is an enzyme involved in the catabolism of polyamines, which are organic compounds that play critical roles in cellular functions. This compound has shown promise in cancer research due to its ability to inhibit SMOX and polyamine oxidase (PAO), making it a valuable tool for studying the role of these enzymes in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-9350 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and advanced purification techniques ensures the production of high-purity this compound suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

JNJ-9350 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their inhibitory activity against SMOX and PAO to identify more potent inhibitors .

Scientific Research Applications

JNJ-9350 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the inhibition of SMOX and PAO, providing insights into the role of these enzymes in polyamine metabolism.

    Biology: Helps in understanding the biological functions of polyamines and their involvement in cellular processes such as cell growth, differentiation, and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, as it can inhibit enzymes that are overexpressed in certain types of cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting polyamine metabolism

Mechanism of Action

JNJ-9350 exerts its effects by inhibiting the activity of spermine oxidase (SMOX) and polyamine oxidase (PAO). The inhibition of these enzymes leads to a decrease in the catabolism of polyamines, resulting in altered cellular functions. The molecular targets of this compound include the active sites of SMOX and PAO, where it binds and prevents the enzymes from catalyzing their respective reactions. This inhibition can lead to reduced levels of reactive oxygen species (ROS) and decreased DNA damage, which are beneficial in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high potency and selectivity for SMOX inhibition. It has an IC50 value of 0.01 μM for SMOX and 0.79 μM for PAO, making it one of the most potent inhibitors available. Its selectivity and ability to inhibit both SMOX and PAO make it a valuable tool for studying polyamine metabolism and its role in cancer .

Properties

Molecular Formula

C25H22N6O

Molecular Weight

422.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C25H22N6O/c32-25(27-12-7-14-30-15-13-26-18-30)22-17-24-28-21(19-8-3-1-4-9-19)16-23(31(24)29-22)20-10-5-2-6-11-20/h1-6,8-11,13,15-18H,7,12,14H2,(H,27,32)

InChI Key

RIGHCDSORZCRDE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)NCCCN4C=CN=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)NCCCN4C=CN=C4)C5=CC=CC=C5

Origin of Product

United States

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